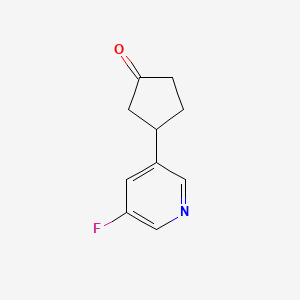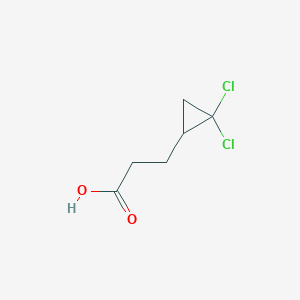
N-methyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is an intriguing compound in the realm of synthetic chemistry and pharmacology. Known for its complex structure and potential bioactivity, it combines a unique imidazole backbone with aromatic substituents that may offer various research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving the following key steps: formation of the imidazole ring, introduction of the p-tolyl and 4-(trifluoromethoxy)phenyl groups, and subsequent thio-acetamide derivatization. Common reagents include: p-toluidine, 4-(trifluoromethoxy)benzaldehyde, thiourea, and acetic anhydride.
Industrial Production Methods: Industrial synthesis typically involves batch processes where each reaction step is carefully controlled to ensure high purity and yield. Key steps include catalytic hydrogenation, condensation reactions, and controlled thionation using sulfur-containing reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation at the methyl group attached to the p-tolyl substituent, leading to the formation of carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced under certain conditions, although this is less common.
Substitution: The trifluoromethoxy group can be substituted by nucleophilic agents in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Use of strong nucleophiles like hydroxide ions (OH⁻) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of de-halogenated or substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a precursor for the synthesis of more complex molecules and as a reagent in studying reaction mechanisms.
Biology: Its bioactive properties make it a subject of study for interactions with biological molecules and potential as a pharmaceutical lead.
Medicine: It holds promise in medicinal chemistry for the development of new therapeutic agents targeting specific molecular pathways.
Industry: This compound can be used in the development of agrochemicals, polymers, and advanced materials due to its unique structural properties.
Mecanismo De Acción
Molecular Targets and Pathways: The compound is believed to interact with enzyme active sites, particularly those involved in oxidative stress pathways and cellular signaling. Its imidazole ring can mimic biological substrates, allowing it to modulate enzyme activity or receptor binding.
Comparación Con Compuestos Similares
N-methyl-2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Lacks the trifluoromethoxy group.
2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide: Lacks the N-methyl group.
Propiedades
IUPAC Name |
N-methyl-2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c1-13-3-5-14(6-4-13)17-11-25-19(29-12-18(27)24-2)26(17)15-7-9-16(10-8-15)28-20(21,22)23/h3-11H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFACCXSDPGBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2712650.png)
![4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2712651.png)




![N-(3-fluoro-4-methylphenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2712656.png)
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2712660.png)
![2-cyclopropyl-1-[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2712661.png)
![2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2712663.png)
![4-(diethylsulfamoyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2712664.png)
![1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B2712665.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2712666.png)
